molecular formula C27H49N5O8 B1672333 Fellutamide A CAS No. 138682-08-3

Fellutamide A

Cat. No.: B1672333
CAS No.: 138682-08-3
M. Wt: 571.7 g/mol
InChI Key: XWNYAGCDJNGJCO-NCKDWAQUSA-N
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Description

Fellutamide A is a fungal-derived lipopeptide aldehyde belonging to the fellutamide family (Fellutamides A–F), initially isolated from Penicillium fellutanum found in marine environments . Structurally, it shares a conserved peptide backbone with other family members but differs in the length of its N-terminal β-hydroxy fatty acyl chain and C-terminal modifications . Like its analogs, this compound is a potent proteasome inhibitor, targeting the ubiquitin–proteasome system (UPS), which regulates protein degradation in eukaryotic cells.

Properties

CAS No.

138682-08-3

Molecular Formula

C27H49N5O8

Molecular Weight

571.7 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxy-N-(4-methyl-1-oxopentan-2-yl)pentanediamide

InChI

InChI=1S/C27H49N5O8/c1-4-5-6-7-8-9-10-11-19(34)13-24(38)31-20(14-22(28)36)26(39)32-25(21(35)15-23(29)37)27(40)30-18(16-33)12-17(2)3/h16-21,25,34-35H,4-15H2,1-3H3,(H2,28,36)(H2,29,37)(H,30,40)(H,31,38)(H,32,39)/t18?,19-,20+,21-,25+/m1/s1

InChI Key

XWNYAGCDJNGJCO-NCKDWAQUSA-N

SMILES

CCCCCCCCCC(CC(=O)NC(CC(=O)N)C(=O)NC(C(CC(=O)N)O)C(=O)NC(CC(C)C)C=O)O

Isomeric SMILES

CCCCCCCCC[C@H](CC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](CC(=O)N)O)C(=O)NC(CC(C)C)C=O)O

Canonical SMILES

CCCCCCCCCC(CC(=O)NC(CC(=O)N)C(=O)NC(C(CC(=O)N)O)C(=O)NC(CC(C)C)C=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

NXL

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(3-hydroxy-1-oxododecyl)asparaginyl-(3-hydroxy)glutaminyl-leucinal
(3-OH-1-oxododecyl)Asn-(3-OH)Gln-Leu-CHO
fellutamide A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Fellutamide Family Members

Compound Molecular Formula Key Structural Features Bioactive Targets
This compound Not explicitly reported (similar to B) Shorter fatty acyl chain, aldehyde terminus Proteasome β5 subunit
Fellutamide B C27H49N5O7 C27 β-hydroxy fatty acyl chain, -CHO Proteasome β5 (human/Mtb), NGF induction
Fellutamide C C27H51N5O7 Hydroxylated C27 chain, -CH2OH Fungal proteasome
Fellutamide D/E Variable Modified acyl chains, antifungal activity Candida albicans proteasome
Fellutamide F Not specified Cytotoxic lipopeptide Human cancer cell lines
2.2 Proteasome Inhibition Mechanisms

Fellutamides inhibit proteasomes by forming a hemiacetal bond between their aldehyde group and the catalytic Thr1γ-oxygen of proteasomal β-subunits. However, their specificity and kinetics vary:

  • Fellutamide B: Human proteasome: Inhibits β5 (chymotrypsin-like) activity with IC50 = 9.4 ± 2.5 nM, following a two-step binding mechanism (Ki = 11.5 nM, Ki* = 0.93 nM) . Structural basis: The β-hydroxy fatty tail binds a hydrophobic groove in β6, enhancing stability .
  • This compound: Limited kinetic data, but presumed to share a similar mechanism due to structural homology. Its shorter acyl chain may reduce binding stability compared to B .
  • Fellutamides D/E : Inhibit C. albicans proteasome with IC50 = 0.2 µg/mL (D) and 0.33–0.34 µM (E), disrupting fungal growth .

Table 2: Proteasome Inhibition Profiles

Compound Target Proteasome IC50/Ki (nM) Mechanism
Fellutamide B Human β5 9.4 ± 2.5 (IC50) Two-step binding
Fellutamide B Mtb β5 6.8 (Ki) Single-step binding
Fellutamide D C. albicans proteasome 0.2 µg/mL (IC50) Competitive inhibition
Epoxomicin Human β5 5.7 ± 1.3 (IC50) Irreversible

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fellutamide A
Reactant of Route 2
Reactant of Route 2
Fellutamide A

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